molecular formula C21H21ClN4O2S B105963 Hydroxy Ziprasidone CAS No. 884305-08-2

Hydroxy Ziprasidone

Cat. No.: B105963
CAS No.: 884305-08-2
M. Wt: 428.9 g/mol
InChI Key: IYNREZQRIITXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic used primarily to treat schizophrenia and bipolar disorder . This compound is a metabolite of Ziprasidone, formed through the hydroxylation process. It retains the core structure of Ziprasidone but includes an additional hydroxyl group, which can influence its pharmacological properties and interactions.

Mechanism of Action

Target of Action

Hydroxy Ziprasidone, like its parent compound Ziprasidone, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in managing schizophrenia and bipolar mania. The compound’s higher 5-HT2A/D2 receptor affinity ratio differentiates it from other antipsychotics .

Mode of Action

This compound interacts with its targets by binding to the 5-HT2A and D2 receptors. This binding inhibits excessive dopamine neurotransmission in the mesolimbic pathway of the brain, which is presumably responsible for the positive symptoms of schizophrenia . The compound’s interaction with these receptors results in changes that help manage symptoms of schizophrenia and bipolar disorder .

Biochemical Pathways

This compound affects several biochemical pathways. It is primarily oxidized by Cytochrome P450 3A4 (CYP3A4), yielding sulfoxide and sulfone derivatives . Additionally, two novel metabolic pathways, reductive cleavage and N-dearylation of the benzisothiazole ring, have been identified for Ziprasidone in humans . The metabolites resulting from these pathways include S-methyl-dihydroziprasidone and S-methyl-dihydro-ziprasidone sulfoxide .

Pharmacokinetics

This compound, like Ziprasidone, is extensively metabolized, with less than 5% of the administered dose excreted in urine and feces as unchanged drug . The compound’s absorption is rapid, with peak serum concentration of unchanged drug occurring at 2 to 6 hours post-dose . The clearance and volume of distribution of Ziprasidone are 18.74 L/h and 110.24 L, respectively . Co-administration of certain medications, such as lorazepam and valproic acid, can significantly influence the clearance of Ziprasidone .

Result of Action

The molecular and cellular effects of this compound’s action are reflected in its therapeutic effects. By binding to 5-HT2A and D2 receptors, it helps manage the symptoms of schizophrenia and bipolar disorder . Furthermore, it impacts cellular metabolism, as seen in the alteration of biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain co-medications can affect the drug’s pharmacokinetics . Additionally, factors such as patient’s age, liver and renal function, and body weight can also influence the drug’s action . Therefore, a comprehensive understanding of these factors is crucial for optimizing treatment strategies.

Chemical Reactions Analysis

Hydroxy Ziprasidone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Schizophrenia Treatment

Hydroxy Ziprasidone, like its parent compound, is effective in managing symptoms of schizophrenia. Studies indicate that ziprasidone has a comparable efficacy to other atypical antipsychotics, with a lower risk of metabolic side effects.

  • Efficacy : A systematic review highlighted that ziprasidone was significantly superior to placebo in reducing psychotic symptoms (PANSS scores) in patients with schizophrenia .
  • Weight Management : Patients switching to ziprasidone from other antipsychotics like olanzapine or risperidone showed significant reductions in weight and improvements in lipid profiles .

Bipolar Disorder

This compound is also indicated for the treatment of acute mania associated with bipolar disorder.

  • Clinical Trials : Research has confirmed its efficacy in reducing manic symptoms, with improvements noted on the manic syndrome subscale .

Off-Label Uses

This compound has been explored for several off-label applications:

  • Treatment-Resistant Depression : Some studies suggest that it may be beneficial in managing treatment-resistant depression due to its serotonergic activity .
  • Delusional Parasitosis : Case reports indicate effectiveness in treating this condition, providing a potential alternative to traditional therapies .
  • Parkinson's Disease Psychosis : Recent evidence suggests that this compound may be safe and effective for treating psychosis in patients with Parkinson's disease, although further studies are needed to confirm these findings .

Pharmacological Profile

This compound retains many pharmacological properties of ziprasidone, including:

  • Receptor Affinity : It exhibits high affinity for serotonin (5-HT2A) and dopamine (D2) receptors, contributing to its antipsychotic effects while minimizing the risk of extrapyramidal symptoms .
  • Weight Neutrality : One of the most significant advantages is its neutral effect on weight gain compared to other antipsychotics, making it suitable for long-term use without significant metabolic side effects .

Case Series on Efficacy

A systematic review included two prospective trials and multiple case reports demonstrating this compound's effectiveness across various patient demographics:

  • Patient Demographics : Studies included diverse populations with varying degrees of symptom severity.
  • Outcomes : Most patients reported significant improvements in psychotic symptoms with minimal adverse effects, supporting its use as a viable treatment option .

Long-Term Studies

Longitudinal studies have shown sustained efficacy and safety over extended periods:

  • Patients switching from other antipsychotics to this compound maintained improvements in both psychiatric symptoms and metabolic parameters over 52 weeks .

Data Summary Table

ApplicationEfficacy EvidenceSide EffectsDuration of Study
SchizophreniaSuperior to placebo; PANSS score reductionMinimal weight gainUp to 58 weeks
Bipolar DisorderSignificant reduction in manic symptomsWeight neutralUp to 52 weeks
Off-label UsesEffective in treatment-resistant depressionFew adverse eventsVaries
Parkinson's PsychosisGenerally safe; some adverse motor events reportedRareOngoing studies

Biological Activity

Hydroxy Ziprasidone is a metabolite of the atypical antipsychotic ziprasidone, which is primarily used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound involves examining its pharmacodynamics, pharmacokinetics, receptor interactions, and clinical implications.

Pharmacodynamics

This compound exhibits similar pharmacological properties to its parent compound, ziprasidone. It primarily acts as an antagonist at several neurotransmitter receptors, which are crucial for its therapeutic effects:

  • Dopamine Receptors : this compound shows a high affinity for the D2 dopamine receptor, which is significant for reducing positive symptoms of schizophrenia.
  • Serotonin Receptors : It also interacts with serotonin receptors, particularly 5-HT2A and 5-HT1A, contributing to its efficacy in managing both positive and negative symptoms of schizophrenia. The blockade of 5-HT2A receptors is particularly noted for its role in reducing extrapyramidal side effects often associated with other antipsychotics .

Pharmacokinetics

The pharmacokinetic profile of this compound reflects that of ziprasidone but with some distinctions due to its metabolic nature. Key pharmacokinetic parameters include:

  • Absorption : The bioavailability of ziprasidone is significantly affected by food intake; it reaches 100% when taken with a meal and approximately 60% when taken on an empty stomach .
  • Metabolism : this compound is formed through hepatic metabolism, primarily via aldehyde oxidase and to a lesser extent by cytochrome P450 enzymes. This metabolic pathway influences its activity and potential drug interactions .
  • Half-Life : The half-life of this compound is approximately 10 hours, allowing for once or twice daily dosing regimens in clinical settings .

Clinical Efficacy

Research shows that this compound retains the therapeutic benefits associated with ziprasidone while potentially minimizing side effects. Clinical studies have indicated:

  • Symptom Improvement : Patients treated with ziprasidone (and by extension this compound) demonstrated significant reductions in both positive and negative symptoms of schizophrenia as measured by standardized scales such as the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression (CGI) .
  • Weight and Lipid Profile : Long-term studies have reported that patients switching from other antipsychotics to ziprasidone experience weight stabilization and improvements in lipid profiles, suggesting a favorable metabolic profile compared to other treatments .

Case Studies

Several case studies highlight the clinical implications of this compound:

  • Case Study 1 : A study involving patients switched from olanzapine to ziprasidone showed significant reductions in weight and triglycerides over a 58-week period. Patients reported improved adherence due to fewer side effects related to weight gain .
  • Case Study 2 : In a cohort of patients with treatment-resistant schizophrenia, this compound was associated with enhanced symptom control without exacerbating metabolic syndrome, which is often a concern with atypical antipsychotics .

Summary Table

ParameterThis compoundZiprasidone
Bioavailability Similar (affected by food)60% (fasting), 100% (with food)
Half-Life ~10 hours~10 hours
Primary Metabolism Aldehyde oxidaseCYP3A4, Aldehyde oxidase
Receptor Affinity D2, 5-HT2AD2, 5-HT2A
Clinical Use Schizophrenia, Bipolar DisorderSchizophrenia, Bipolar Disorder

Properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNREZQRIITXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxy Ziprasidone
Reactant of Route 2
Reactant of Route 2
Hydroxy Ziprasidone
Reactant of Route 3
Hydroxy Ziprasidone
Reactant of Route 4
Reactant of Route 4
Hydroxy Ziprasidone
Reactant of Route 5
Reactant of Route 5
Hydroxy Ziprasidone
Reactant of Route 6
Reactant of Route 6
Hydroxy Ziprasidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.